

CDD-1653 solubility and preparation in DMSO

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Compound of Interest

Compound Name: CDD-1653

Cat. No.: B15543945

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Technical Support Center: CDD-1653

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of **CDD-1653** in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **CDD-1653** in DMSO?

A1: **CDD-1653** exhibits high solubility in DMSO. Quantitative data from various suppliers indicates a solubility of 100 mg/mL (equivalent to 220.02 mM) or the ability to prepare a 10 mM stock solution.^{[1][2]} It is recommended to use newly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.^[1]

Q2: How should I prepare a stock solution of **CDD-1653** in DMSO?

A2: To prepare a stock solution, weigh the desired amount of **CDD-1653** powder and add the appropriate volume of high-purity DMSO to achieve your target concentration. Gentle vortexing and/or sonication can be used to facilitate complete dissolution.^{[1][3]} For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of **CDD-1653** in DMSO.

Q3: What are the recommended storage conditions for **CDD-1653** stock solutions in DMSO?

A3: Once prepared, it is crucial to aliquot the **CDD-1653** stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][4]

Recommended storage conditions are:

- -80°C for up to 6 months[1]
- -20°C for up to 1 month[1]

Q4: What is the mechanism of action of **CDD-1653**?

A4: **CDD-1653** is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) with an IC₅₀ of 2.8 nM.[1][2][5][6][7] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 transcription factors, which are key components of the BMP signaling pathway.[1][8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation observed upon dilution of DMSO stock in aqueous media.	The compound has low aqueous solubility, and the rapid change in solvent polarity causes it to crash out of solution.	Perform a stepwise dilution. First, dilute the DMSO stock solution with a co-solvent like PEG300 or Tween-80 before adding the final aqueous solution. [1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity. [4]
Inconsistent experimental results.	1. Improper storage leading to compound degradation. 2. Inaccurate concentration of the stock solution. 3. Instability of the compound in the experimental medium.	1. Always aliquot and store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid multiple freeze-thaw cycles. [1] [9] 2. Ensure the compound is fully dissolved in DMSO before making further dilutions. Visually inspect for any particulates. Use a calibrated balance for accurate weighing. 3. Prepare fresh working solutions for each experiment, especially for in vivo studies. [1]
Difficulty dissolving the compound in DMSO.	The DMSO may have absorbed moisture, reducing its solvating power.	Use a fresh, unopened bottle of anhydrous or high-purity DMSO. [1] Gentle warming or sonication can also aid in dissolution. [1]

Quantitative Data Summary

Table 1: Solubility and Physicochemical Properties of **CDD-1653**

Property	Value	Reference
Molecular Weight	454.50 g/mol	[1]
Solubility in DMSO	100 mg/mL (220.02 mM)	[1]
Appearance	White to yellow solid	[1]
IC50 (BMPR2)	2.8 nM	[1][2][5][6][7]
CAS Number	3034216-44-6	[1]

Table 2: Recommended Storage Conditions for **CDD-1653**

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
In Solvent (DMSO)	-80°C	6 months	[1]
-20°C	1 month	[1]	

Experimental Protocols

Preparation of a 10 mM CDD-1653 Stock Solution in DMSO

Materials:

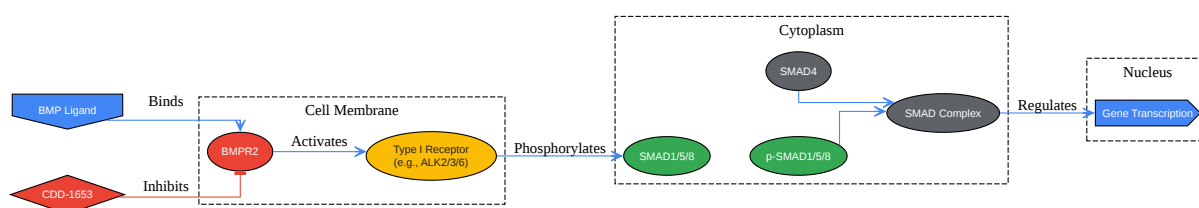
- **CDD-1653** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

- Pipettes and sterile tips

Procedure:

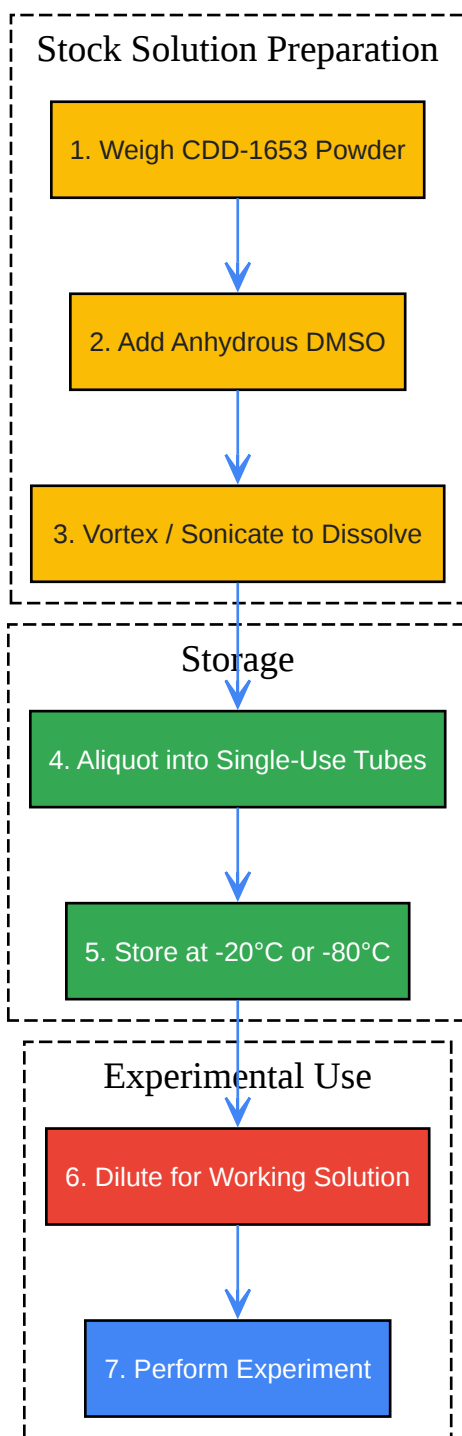
- Weighing: Accurately weigh the required amount of **CDD-1653** powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 4.545 mg of **CDD-1653**.
- Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the final concentration of 10 mM.
- Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, briefly sonicate the tube to ensure full solubilization. Visually inspect the solution to confirm there are no undissolved particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C for long-term storage or -20°C for short-term storage.

Visualizations



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Caption: **CDD-1653** inhibits the BMP signaling pathway.



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Caption: Workflow for **CDD-1653** solution preparation.

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